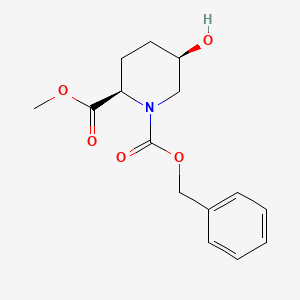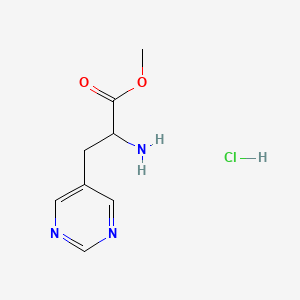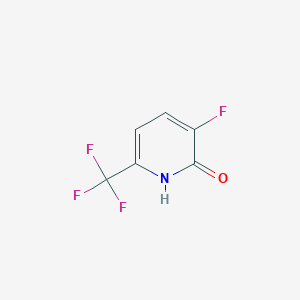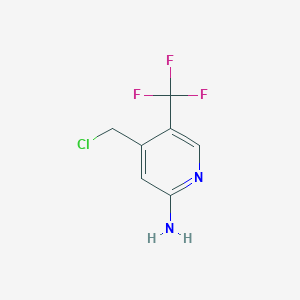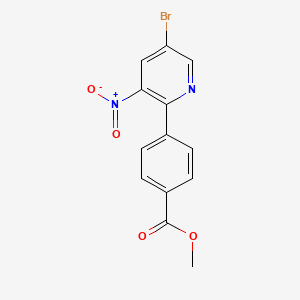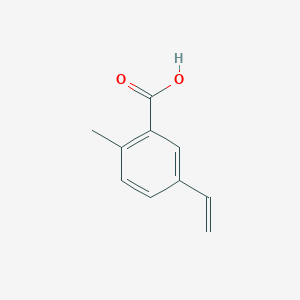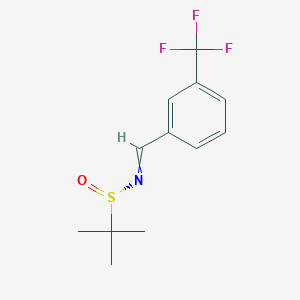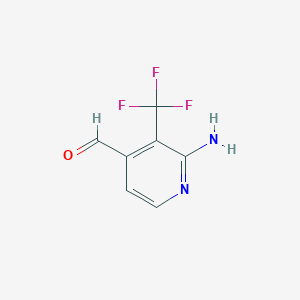
3-Amino-4-bromo-2-(trifluoromethyl)pyridine
Overview
Description
3-Amino-4-bromo-2-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . TFMP derivatives are used in the agrochemical and pharmaceutical industries, primarily for crop protection . More than 20 new TFMP-containing agrochemicals have been introduced to the market .
Synthesis Analysis
The synthesis of TFMP derivatives involves various methods . For instance, 4-(Trifluoromethyl)pyridine can be prepared by trifluoromethylation of 4-iodobenzene . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .Molecular Structure Analysis
The molecular formula of 2-Amino-4-bromo-3-(trifluoromethyl)pyridine is C6H4BrF3N2 .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For instance, an amination replacement reaction involving 4H-pyran-4-one 3c intermediate with ammonia at 65 °C gave pyridin-4 (1H)-one 3d, which was subsequently treated with POBr 3 to generate the bromide intermediate 3e in 51 min .Scientific Research Applications
Synthesis and Functionalization
One study illustrates the metalations and functionalizations of halogenated (trifluoromethyl)pyridines , including the synthesis of carboxylic acids from bromo-(trifluoromethyl)pyridines through selective deprotonation and carboxylation processes (Cottet et al., 2004). This work demonstrates the versatility of such compounds in organic synthesis, enabling the preparation of variously functionalized pyridines.
Building Blocks for Heterocyclic Compounds
Another research area focuses on using trifluoromethyl-containing building blocks for the preparation of aminopyrroles , based on azirine ring expansion strategies. This method is notable for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, highlighting the utility of trifluoromethyl-substituted pyridines in synthesizing nitrogen-containing heterocycles (Khlebnikov et al., 2018).
Polyheterocyclic Systems
Further investigations reveal the role of bromo-(trifluoromethyl)pyridines in generating new polyheterocyclic ring systems , such as the synthesis of pyrazolo[3,4-b]pyridine derivatives. These compounds are prepared from reactions with various nucleophiles, showcasing the potential for creating complex molecular architectures with potential biological activity (Abdel‐Latif et al., 2019).
Spectroscopic and Optical Studies
Additionally, spectroscopic and optical studies on related bromo-(trifluoromethyl)pyridines have been conducted to understand their physical and chemical properties better. These studies include Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, density functional theory (DFT) calculations, and investigations into their non-linear optical (NLO) properties, offering insights into the electronic structure and potential applications of these compounds in materials science (Vural & Kara, 2017).
Safety And Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-1-2-12-5(4(3)11)6(8,9)10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFAXXSXBHSVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-bromo-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one](/img/structure/B1409148.png)
